N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide
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Overview
Description
“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide” is a complex organic compound that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a thiophene ring . These structures are common in many biologically active compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving nucleophiles and electrophiles . The synthesis could involve the reaction of a pyridine derivative with a pyrazole derivative, followed by the introduction of the thiophene ring .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The arrangement of these groups can significantly affect the properties of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyridine, pyrazole, and thiophene rings, as well as the carboxamide group . These groups can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups . For example, the presence of multiple rings could influence its stability, solubility, and reactivity .Scientific Research Applications
Thiophene-Based Heterocyclic Synthesis
Thiophene derivatives are pivotal in heterocyclic synthesis due to their diverse biological and chemical properties. For instance, thiophenylhydrazonoacetates have been utilized in the synthesis of various heterocyclic compounds, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been reported to react with active methylene reagents, yielding pyran, pyridine, and pyridazine derivatives, showcasing the versatility of thiophene compounds in synthesizing a wide range of heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Biological Activities
Thiophene derivatives exhibit significant antimicrobial and biological activities, making them valuable in medicinal chemistry. For example, a study on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives highlighted the potential of thiophene compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This underscores the importance of thiophene-based compounds in addressing microbial resistance through the development of novel therapeutic agents.
Material Science Applications
The structural flexibility and electronic properties of thiophene derivatives make them attractive for applications in material science, particularly in the development of organic semiconductors and electrochromic materials. The synthesis of thiophene-based heterocycles has been carried out for various applications, including the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, demonstrating the compound's potential in the development of new therapeutic agents against tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Future Directions
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c20-15(13-3-8-21-11-13)17-6-7-19-10-14(9-18-19)12-1-4-16-5-2-12/h1-5,8-11H,6-7H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXWNFTVEWZXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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